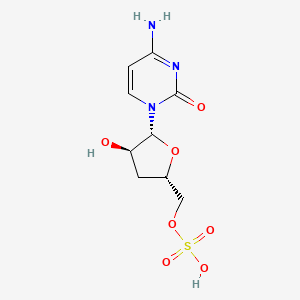

3'-Deoxycytidine sulphate

Description

BenchChem offers high-quality 3'-Deoxycytidine sulphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Deoxycytidine sulphate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

75489-87-1 |

|---|---|

Molecular Formula |

C9H13N3O7S |

Molecular Weight |

307.28 g/mol |

IUPAC Name |

[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl hydrogen sulfate |

InChI |

InChI=1S/C9H13N3O7S/c10-7-1-2-12(9(14)11-7)8-6(13)3-5(19-8)4-18-20(15,16)17/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H,15,16,17)/t5-,6+,8+/m0/s1 |

InChI Key |

HUKMCHOXXHABCA-SHYZEUOFSA-N |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)COS(=O)(=O)O |

Canonical SMILES |

C1C(OC(C1O)N2C=CC(=NC2=O)N)COS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of 3'-Deoxycytidine Analogs: A Technical Guide to Chain Termination

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of 3'-Deoxycytidine analogs, a class of molecules with significant therapeutic potential as antiviral and anticancer agents. Tailored for researchers, scientists, and drug development professionals, this document details the molecular interactions, metabolic activation, and consequences of polymerase inhibition that define the activity of these compounds.

Introduction

3'-Deoxycytidine analogs are synthetic nucleoside derivatives that structurally mimic the natural deoxycytidine nucleotide. Their therapeutic efficacy stems from a critical modification at the 3' position of the deoxyribose sugar, where the hydroxyl group (-OH) is replaced by a hydrogen atom or another chemical moiety. This seemingly subtle alteration has profound implications for DNA and RNA synthesis, forming the basis of their function as potent chain terminators. By interfering with the replication of viral genomes and the proliferation of cancer cells, these analogs have become cornerstone components in the development of novel therapeutics.

The Central Mechanism: Obligate Chain Termination

The primary mechanism of action for 3'-Deoxycytidine analogs is the termination of nascent DNA or RNA chains during synthesis.[1] This process can be broken down into three key stages: cellular uptake and metabolic activation, competitive inhibition of polymerases, and incorporation and chain termination.

Cellular Uptake and Metabolic Activation

Like their natural counterparts, 3'-Deoxycytidine analogs are prodrugs that must be metabolized intracellularly to their active triphosphate form.[1] The process begins with the transport of the analog across the cell membrane via nucleoside transporters. Once inside the cell, the analog undergoes a series of phosphorylation steps, catalyzed by cellular kinases. The initial and often rate-limiting step is the conversion to the monophosphate form by deoxycytidine kinase (dCK). Subsequently, nucleoside monophosphate and diphosphate kinases catalyze the formation of the diphosphate and the active triphosphate analog, respectively.

dot

Competitive Inhibition and Incorporation

The activated 3'-deoxycytidine triphosphate (3'-dCTP) analog then competes with the natural deoxycytidine triphosphate (dCTP) for the active site of DNA and RNA polymerases. Due to its structural similarity, the polymerase recognizes the analog and incorporates it into the growing nucleic acid chain.

Chain Termination

The absence of the 3'-hydroxyl group on the incorporated analog is the critical feature that leads to chain termination. This hydroxyl group is essential for the formation of a phosphodiester bond with the 5'-phosphate of the next incoming nucleotide. Without it, the polymerase is unable to catalyze the addition of subsequent nucleotides, leading to the premature termination of DNA or RNA synthesis. This disruption of nucleic acid replication ultimately triggers cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells, or inhibits the propagation of viruses.

dot

Quantitative Analysis of Polymerase Inhibition

The efficacy of 3'-Deoxycytidine analogs is quantified by their ability to inhibit polymerase activity. Key parameters include the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's binding affinity to the polymerase.

| Analog Triphosphate | Polymerase | Natural Substrate | Ki (µM) | IC50 (µM) | Organism/Cell Line |

| 3'-Deoxycytidine 5'-triphosphate (3'-dCTP) | RNA Polymerase I & II | CTP | 3.0 | - | Dictyostelium discoideum |

| 3'-Amino-2',3'-dideoxycytidine triphosphate | DNA Polymerase α | dCTP | 9.6 | - | Calf Thymus |

Note: This table is a representation of available data and is not exhaustive.

Experimental Protocols

DNA/RNA Polymerase Inhibition Assay

This assay determines the inhibitory activity of a 3'-Deoxycytidine analog on polymerase function.

Materials:

-

Purified DNA or RNA polymerase

-

Template DNA or RNA

-

Primer

-

Natural deoxynucleoside triphosphates (dNTPs) or ribonucleoside triphosphates (rNTPs), including a radiolabeled nucleotide (e.g., [α-³²P]dCTP or [α-³²P]CTP)

-

3'-Deoxycytidine analog triphosphate

-

Reaction buffer (containing Mg²⁺, buffer, and other necessary salts)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the polymerase, template, primer, and reaction buffer.

-

Add varying concentrations of the 3'-Deoxycytidine analog triphosphate to the reaction mixtures.

-

Initiate the reaction by adding the mixture of dNTPs/rNTPs, including the radiolabeled nucleotide.

-

Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C).

-

Stop the reaction at various time points by adding ice-cold TCA.

-

Precipitate the newly synthesized, radiolabeled DNA/RNA onto glass fiber filters.

-

Wash the filters to remove unincorporated radiolabeled nucleotides.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the rate of nucleotide incorporation for each concentration of the analog.

-

Determine the IC50 value by plotting the percentage of inhibition against the analog concentration. The Ki value can be determined using the Cheng-Prusoff equation if the Km for the natural substrate is known.

Cellular Uptake and Phosphorylation Assay

This assay measures the extent to which a 3'-Deoxycytidine analog is transported into cells and converted to its active triphosphate form.

Materials:

-

Cell line of interest

-

Radiolabeled 3'-Deoxycytidine analog (e.g., [³H]3'-Deoxycytidine)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

High-performance liquid chromatography (HPLC) system

-

Scintillation counter

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere and grow.

-

Incubate the cells with the radiolabeled 3'-Deoxycytidine analog at various concentrations and for different time periods.

-

At each time point, wash the cells with ice-cold PBS to remove extracellular analog.

-

Lyse the cells to release the intracellular contents.

-

Separate the intracellular metabolites (monophosphate, diphosphate, and triphosphate forms of the analog) from the cell lysate using HPLC.

-

Quantify the amount of each phosphorylated metabolite by measuring the radioactivity of the corresponding HPLC fractions using a scintillation counter.

-

Determine the rate of uptake and phosphorylation.

Experimental Workflow for Analog Screening

The discovery and characterization of novel 3'-Deoxycytidine analogs typically follows a structured workflow.

dot

Conclusion

3'-Deoxycytidine analogs represent a powerful class of therapeutic agents whose mechanism of action is elegantly simple yet highly effective. By acting as chain terminators of DNA and RNA synthesis, they selectively target the replicative machinery of cancer cells and viruses. A thorough understanding of their cellular uptake, metabolic activation, and interaction with polymerases is crucial for the rational design and development of next-generation analogs with improved efficacy and safety profiles. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and advancement of this important class of drugs.

References

3'-Deoxycytidine Derivatives as Antiviral Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Deoxycytidine and its derivatives represent a pivotal class of nucleoside analogs that have demonstrated significant antiviral activity against a broad spectrum of viruses. By mimicking natural nucleosides, these compounds effectively hijack the viral replication machinery, leading to the termination of viral nucleic acid synthesis. This technical guide provides an in-depth overview of the core aspects of 3'-Deoxycytidine derivatives as antiviral agents, including their mechanism of action, quantitative efficacy data, and detailed experimental protocols for their evaluation.

Mechanism of Action

The antiviral activity of 3'-Deoxycytidine derivatives hinges on their ability to act as chain terminators during viral DNA or RNA synthesis. Lacking the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide, their incorporation into a growing nucleic acid chain prematurely halts elongation.[1]

The general mechanism involves a multi-step intracellular activation process:

-

Cellular Uptake: The 3'-Deoxycytidine derivative enters the host cell.

-

Phosphorylation Cascade: Host cell kinases sequentially phosphorylate the nucleoside analog to its mono-, di-, and finally, its active triphosphate form.[2]

-

Competitive Inhibition: The triphosphate analog competes with the natural deoxycytidine triphosphate (dCTP) for binding to the active site of the viral polymerase (e.g., reverse transcriptase in retroviruses or RNA-dependent RNA polymerase in RNA viruses).

-

Incorporation and Chain Termination: Upon incorporation into the nascent viral DNA or RNA strand, the absence of a 3'-hydroxyl group prevents the addition of the subsequent nucleotide, thereby terminating the replication process.[1][3]

The following diagram illustrates the cellular activation and mechanism of action of 3'-Deoxycytidine derivatives.

References

Anticancer Properties of 3'-Deoxycytidine Nucleosides: A Technical Guide for Researchers

Introduction

3'-Deoxycytidine nucleosides represent a class of purine nucleoside analogues that have demonstrated significant potential in anticancer research. These compounds, structurally similar to the natural nucleoside deoxycytidine but lacking the 3'-hydroxyl group, exert their cytotoxic effects primarily through the inhibition of DNA synthesis and the induction of programmed cell death, or apoptosis. Their broad antitumor activity has been observed in various cancer cell lines, particularly targeting indolent lymphoid malignancies. This technical guide provides an in-depth overview of the anticancer properties of 3'-Deoxycytidine nucleosides, focusing on their mechanism of action, experimental evaluation, and relevant signaling pathways. It is intended for researchers, scientists, and drug development professionals working in the field of oncology.

Mechanism of Action

The anticancer activity of 3'-Deoxycytidine nucleosides is multifaceted, primarily revolving around the disruption of DNA replication and the activation of apoptotic signaling cascades.

Inhibition of DNA Synthesis

Upon cellular uptake, 3'-Deoxycytidine and its analogues are phosphorylated by cellular kinases to their active triphosphate forms. These triphosphates then act as competitive inhibitors of DNA polymerases. Due to the absence of the 3'-hydroxyl group, the incorporation of these analogues into a growing DNA strand results in chain termination, as the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate (dNTP) is blocked. This leads to the accumulation of DNA strand breaks, triggering a DNA damage response and cell cycle arrest, predominantly in the S-phase.[1]

Induction of Apoptosis

The DNA damage induced by 3'-Deoxycytidine nucleosides is a potent trigger for the intrinsic pathway of apoptosis. This process is often mediated by the tumor suppressor protein p53.

The p53-Mediated Apoptotic Pathway:

-

DNA Damage Recognition and p53 Activation: The presence of DNA strand breaks activates sensor proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). These kinases then phosphorylate and activate downstream checkpoint kinases like Chk1 and Chk2, which in turn phosphorylate p53. This phosphorylation stabilizes p53 by preventing its degradation, leading to its accumulation in the nucleus.[2]

-

Transcriptional Activation of Pro-Apoptotic Genes: Activated p53 functions as a transcription factor, upregulating the expression of several pro-apoptotic genes. A key target is the B-cell lymphoma 2 (Bcl-2) family of proteins. p53 can increase the expression of pro-apoptotic members like Bax (Bcl-2-associated X protein) and Puma, while downregulating the expression of anti-apoptotic members like Bcl-2 itself.[3]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro-apoptotic to anti-apoptotic Bcl-2 family proteins leads to the formation of pores in the outer mitochondrial membrane. This results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[4][5]

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which then recruits and activates pro-caspase-9, forming a complex known as the apoptosome. Activated caspase-9, an initiator caspase, then cleaves and activates effector caspases, most notably caspase-3.[4]

-

Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[6]

Quantitative Data on Anticancer Activity

The cytotoxic effects of 3'-Deoxycytidine and its analogues have been quantified in numerous studies using various cancer cell lines. The half-maximal inhibitory concentration (IC50) and the effective dose 50 (ED50) are common metrics used to express the potency of these compounds. The following table summarizes some of the available data.

| Compound | Cancer Cell Line | Assay Type | IC50 / ED50 (µM) | Reference |

| 3'-Amino-2',3'-dideoxycytidine | L1210 (Murine Leukemia) | Growth Inhibition | 1 | [1] |

| 3'-Deoxycytidine | CCRF-CEM (Human Lymphoblastic Leukemia) | Growth Inhibition | 25 | |

| 3'-Deoxycytidine | L1210 (Murine Leukemia) | Growth Inhibition | 5 | |

| 3'-Deoxycytidine | P388 (Murine Leukemia) | Growth Inhibition | 2.5 | |

| 3'-Deoxycytidine | S-180 (Sarcoma) | Growth Inhibition | 15 | |

| 3'-amino-2',3'-dideoxy-5-fluorocytidine | L1210 (Murine Leukemia) | Growth Inhibition | 10 | |

| 3'-amino-2',3'-dideoxy-5-fluorocytidine | Sarcoma 180 | Growth Inhibition | 1 | |

| 3'-amino-2',3'-dideoxycytidine | L1210 (Murine Leukemia) | Growth Inhibition | 0.7 | |

| 3'-amino-2',3'-dideoxycytidine | Sarcoma 180 | Growth Inhibition | 4 | |

| 3'-amino-2',3'-dideoxy-5-fluorouridine | L1210 (Murine Leukemia) | Growth Inhibition | 15 | |

| 3'-amino-2',3'-dideoxy-5-fluorouridine | Sarcoma 180 | Growth Inhibition | 1 |

Experimental Protocols

The evaluation of the anticancer properties of 3'-Deoxycytidine nucleosides involves a series of in vitro assays to determine their effects on cell viability, DNA integrity, and apoptosis.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the 3'-Deoxycytidine nucleoside analogue for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10-20 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) staining solution

-

1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

-

Flow cytometer

Procedure:

-

Seed cells and treat with the 3'-Deoxycytidine nucleoside analogue as desired to induce apoptosis.

-

Harvest the cells, including any floating cells from the supernatant, by centrifugation.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Comet Assay for DNA Damage

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Low melting point agarose

-

Lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green, Ethidium Bromide)

-

Microscope slides

Procedure:

-

Harvest cells after treatment with the 3'-Deoxycytidine nucleoside analogue.

-

Mix the cell suspension with low melting point agarose and spread a thin layer onto a microscope slide.

-

Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

-

Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

-

Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

-

Gently remove the slides, neutralize with neutralization buffer, and stain with a fluorescent DNA dye.

-

Visualize the "comets" using a fluorescence microscope. The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage.

Visualizations

Signaling Pathway of 3'-Deoxycytidine-Induced Apoptosis

Caption: Signaling pathway of 3'-Deoxycytidine-induced apoptosis.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for 3'-Deoxycytidine nucleosides.

Conclusion

3'-Deoxycytidine nucleosides and their analogues are a promising class of anticancer agents with a well-defined mechanism of action centered on the disruption of DNA synthesis and the induction of p53-mediated apoptosis. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these compounds. Further research, particularly in vivo studies and the exploration of combination therapies, will be crucial in translating the preclinical potential of 3'-Deoxycytidine nucleosides into effective clinical applications for the treatment of cancer. The continued investigation into their structure-activity relationships may also lead to the development of next-generation analogues with improved efficacy and reduced toxicity.

References

- 1. 3'-Amino-2',3'-dideoxycytidine | 84472-90-2 | Benchchem [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Release of cytochrome c and activation of pro-caspase-9 following lysosomal photodamage involves bid cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-Aminothymidine inhibits growth of cultured human T-cell acute lymphoblastoid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3'-Deoxy-3'-[18F]fluorothymidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Core Mechanism of 3'-Deoxycytidine in DNA Synthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Deoxycytidine (3'-dC) is a nucleoside analog that serves as a potent inhibitor of DNA synthesis. Its mechanism of action is centered on its role as a chain terminator, a function that is realized after its intracellular conversion to the active triphosphate form, 3'-deoxycytidine triphosphate (3'-dCTP). This guide provides an in-depth exploration of the molecular mechanisms underpinning 3'-dC's inhibitory effects, its interaction with DNA polymerases, and the experimental methodologies used to characterize its activity. Furthermore, this document details its metabolic activation, impact on cellular processes, and the therapeutic landscape for related deoxycytidine analogs.

Introduction

The targeted inhibition of DNA synthesis is a cornerstone of antiviral and anticancer therapies. Nucleoside analogs, structural mimics of natural deoxynucleosides, are a major class of chemotherapeutic agents that exploit the cellular machinery for DNA replication to halt the proliferation of rapidly dividing cells, such as cancer cells or cells infected with viruses. 3'-Deoxycytidine is a member of this class, distinguished by the absence of a hydroxyl group at the 3' position of its deoxyribose sugar. This seemingly minor modification has profound consequences for the process of DNA elongation, making 3'-dC and its derivatives subjects of significant interest in drug development.

Mechanism of Action: A Tale of Two Steps

The inhibitory effect of 3'-Deoxycytidine on DNA synthesis is not direct. It must first be metabolized within the cell to its active form. The overall mechanism can be understood in two key stages: metabolic activation and chain termination.

Metabolic Activation: The Journey to 3'-dCTP

Upon entering the cell, 3'-Deoxycytidine is phosphorylated by cellular kinases to its monophosphate (3'-dCMP), diphosphate (3'-dCDP), and finally, its active triphosphate form (3'-dCTP). This process is initiated by deoxycytidine kinase, the same enzyme that phosphorylates the natural nucleoside, deoxycytidine. The resulting 3'-dCTP is a structural analog of the natural building block of DNA, deoxycytidine triphosphate (dCTP).

An In-depth Technical Guide on the Cellular Uptake and Metabolism of Deoxycytidine Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxycytidine analogs are a cornerstone of chemotherapy for a variety of hematological and solid tumors.[1] These nucleoside analogs, including prominent drugs like Gemcitabine (dFdC) and Cytarabine (Ara-C), function as prodrugs.[2][3] Their therapeutic efficacy is critically dependent on a series of highly regulated cellular processes, beginning with transport across the cell membrane, followed by intracellular metabolic activation to their cytotoxic triphosphate forms.[3][4][5] Concurrently, these analogs are also subject to catabolic inactivation. Understanding the intricate balance between these pathways is paramount for optimizing drug efficacy, overcoming resistance, and developing novel therapeutic strategies.

This guide provides a detailed examination of the cellular transport and metabolic pathways governing the activity of deoxycytidine analogs. It includes quantitative data on key transporters and enzymes, detailed experimental protocols for studying these processes, and pathway diagrams to visualize the complex molecular interactions.

Chapter 1: Cellular Uptake Mechanisms

The entry of hydrophilic deoxycytidine analogs into target cells is a carrier-mediated process, facilitated by two major families of nucleoside transporter (NT) proteins: Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs).

-

Human Equilibrative Nucleoside Transporters (hENTs): These transporters, primarily hENT1 and hENT2, facilitate the bidirectional movement of nucleosides down their concentration gradient. hENT1 is considered a pivotal factor in the uptake of many deoxycytidine analogs, and its expression level has been correlated with drug sensitivity in various cancers.[6][7]

-

Human Concentrative Nucleoside Transporters (hCNTs): These are sodium-dependent co-transporters that move nucleosides into the cell against their concentration gradient. hCNT1 and hCNT3 are known to transport analogs like gemcitabine.

The affinity of these transporters for different analogs can vary significantly, influencing the intracellular drug concentration and subsequent therapeutic effect.

Data Presentation: Transporter Kinetics

The following table summarizes the Michaelis-Menten constant (Km) for key deoxycytidine analogs with their respective transporters. A lower Km value indicates a higher affinity of the transporter for the substrate.

| Analog | Transporter | Km (μM) | Cell System |

| Gemcitabine | hENT1 | Data not available in search results | |

| hCNT1 | Data not available in search results | ||

| hCNT3 | Data not available in search results | ||

| Cytarabine (Ara-C) | hENT1 | Data not available in search results | |

| Decitabine | hENT1 | Data not available in search results |

Chapter 2: Metabolic Activation and Catabolism

Once inside the cell, deoxycytidine analogs must be sequentially phosphorylated to their active triphosphate forms. This activation pathway is often the rate-limiting step for their cytotoxic activity.[5] Conversely, catabolic enzymes can inactivate these analogs, reducing their therapeutic potential.

Anabolic Pathway (Activation)

-

Monophosphorylation: The initial and rate-limiting step is the phosphorylation of the analog to its monophosphate form (e.g., dFdCMP for gemcitabine). This reaction is catalyzed by Deoxycytidine Kinase (dCK) .[4][5][8] The activity of dCK is a critical determinant of drug efficacy.[9]

-

Diphosphorylation: The monophosphate is then converted to its diphosphate form (e.g., dFdCDP) by nucleoside monophosphate kinase (NMPK) .

-

Triphosphorylation: Finally, nucleoside diphosphate kinase (NDPK) catalyzes the formation of the active triphosphate metabolite (e.g., dFdCTP).[10]

Catabolic Pathway (Inactivation)

The primary enzyme responsible for the inactivation of deoxycytidine analogs is Cytidine Deaminase (CDA) .[4][5] CDA catalyzes the deamination of analogs like gemcitabine and cytarabine into their inactive uridine counterparts (e.g., dFdU for gemcitabine).[4][5] High levels of CDA activity are a known mechanism of drug resistance.

Data Presentation: Enzyme Kinetics

This table presents the kinetic parameters for the key enzymes involved in the metabolism of deoxycytidine analogs.

| Enzyme | Analog | Km (μM) | Reference |

| Deoxycytidine Kinase (dCK) | Deoxycytidine (dC) | 6.2 | [11] |

| Gemcitabine | 22 | [11] | |

| Cytarabine (Ara-C) | 15.5 | [11] | |

| Cytidine Deaminase (CDA) | Gemcitabine | Data not available in search results | |

| Cytarabine (Ara-C) | Data not available in search results |

Visualization: Metabolic Pathway

Caption: Cellular uptake and metabolic pathways of deoxycytidine analogs.

Chapter 3: Mechanisms of Action

The active triphosphate metabolites of deoxycytidine analogs exert their cytotoxic effects primarily by interfering with DNA synthesis.[2]

-

DNA Chain Termination: The triphosphate analog (e.g., dFdCTP or Ara-CTP) competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the replicating DNA strand by DNA polymerases.[2][3] Once incorporated, it hinders the addition of the next nucleotide, leading to "masked chain termination" and halting DNA synthesis.[12] This process ultimately triggers apoptosis (programmed cell death).[2]

-

Inhibition of Ribonucleotide Reductase (RNR): The diphosphate form of some analogs, such as gemcitabine diphosphate (dFdCDP), is a potent inhibitor of ribonucleotide reductase.[3] This enzyme is crucial for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. Its inhibition depletes the pool of available deoxyribonucleotides, further potentiating the disruption of DNA replication.

Chapter 4: Experimental Protocols

Protocol 1: Radiolabeled Nucleoside Uptake Assay

This protocol is used to measure the rate of cellular uptake of a deoxycytidine analog.

Objective: To quantify the transport of a radiolabeled deoxycytidine analog (e.g., [³H]-Gemcitabine) into cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MIA PaCa-2 pancreatic cancer cells)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Radiolabeled analog (e.g., [³H]-Gemcitabine)

-

Unlabeled analog (for competition/inhibition studies)

-

Assay Buffer (e.g., HBSS-HEPES, pH 7.4)

-

Ice-cold Phosphate Buffered Saline (PBS)

-

Cell lysis buffer (e.g., 0.2 N NaOH with 0.2% SDS)

-

Scintillation cocktail

-

Multi-well plates (e.g., 24-well)

-

Liquid scintillation counter

Procedure:

-

Cell Seeding: Seed cells into 24-well plates at a density that ensures they reach near-confluence on the day of the assay. Incubate overnight.

-

Preparation: On the day of the assay, aspirate the growth medium. Wash the cell monolayer twice with pre-warmed assay buffer.

-

Pre-incubation: Add 0.5 mL of assay buffer to each well. For wells determining non-specific uptake, add a high concentration of unlabeled analog. Incubate for 15-30 minutes at 37°C.[13]

-

Initiation of Uptake: Initiate the transport assay by adding the radiolabeled substrate (e.g., [³H]-Gemcitabine) to each well to a final desired concentration.[13]

-

Incubation: Incubate the plate for a predetermined time interval (e.g., 1, 5, 10, 15 minutes) at 37°C with gentle agitation. The incubation time should be within the linear range of uptake.[13]

-

Termination of Uptake: To stop the reaction, rapidly aspirate the radioactive solution and immediately wash the cells three times with ice-cold PBS.[13] This step is critical to remove extracellular radiolabel.

-

Cell Lysis: Lyse the cells by adding 0.5 mL of lysis buffer to each well and incubating for at least 30 minutes.[14]

-

Quantification: Transfer the lysate from each well into a scintillation vial. Add scintillation cocktail, mix thoroughly, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The rate of uptake is calculated in pmol per 10⁷ cells per second and plotted over time. Specific uptake is determined by subtracting the non-specific uptake (wells with excess unlabeled analog) from the total uptake.

Visualization: Uptake Assay Workflow

Caption: Experimental workflow for a radiolabeled nucleoside uptake assay.

Protocol 2: Quantification of Intracellular Triphosphate Levels by HPLC

Objective: To measure the concentration of the active triphosphate metabolite of a deoxycytidine analog within cells.

Materials:

-

Treated cells (incubated with the deoxycytidine analog)

-

Ice-cold 0.4 M perchloric acid (PCA)

-

Potassium hydroxide (KOH)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Anion-exchange column (e.g., Partisil-10 SAX)

-

Mobile phase buffers

-

Triphosphate analog standard

Procedure:

-

Cell Harvesting: After treating cells with the analog for the desired time, quickly wash them with ice-cold PBS and harvest them (e.g., by scraping).

-

Metabolite Extraction: Resuspend the cell pellet in ice-cold 0.4 M PCA to precipitate proteins and extract the acid-soluble metabolites. Vortex and incubate on ice.

-

Neutralization: Centrifuge the sample to pellet the protein precipitate. Carefully transfer the supernatant to a new tube. Neutralize the extract by adding KOH. The potassium perchlorate precipitate should be removed by centrifugation.

-

HPLC Analysis:

-

Inject the neutralized supernatant into the HPLC system.

-

Separate the nucleotides using an anion-exchange column with a gradient elution program.

-

Detect the metabolites using a UV detector at an appropriate wavelength (e.g., 272 nm for gemcitabine).

-

-

Quantification: Identify the peak corresponding to the triphosphate metabolite by comparing its retention time to that of a known standard. Quantify the peak area and calculate the intracellular concentration based on a standard curve.

This protocol allows for the direct measurement of the active drug form, providing crucial insights into the efficiency of the metabolic activation pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Gemcitabine and cytosine arabinoside cytotoxicity: association with lymphoblastoid cell expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular Cytidine Deaminase Regulates Gemcitabine Metabolism in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Attempts to remodel the pathways of gemcitabine metabolism: Recent approaches to overcoming tumours with acquired chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The human equilibrative nucleoside transporter 1 mediates in vitro cytarabine sensitivity in childhood acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human equilibrative nucleoside transporter 1 (hENT1) levels predict response to gemcitabine in patients with biliary tract cancer (BTC). [iris.unicampania.it]

- 8. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]

- 9. Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. uniprot.org [uniprot.org]

- 12. Gemcitabine - Wikipedia [en.wikipedia.org]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Antiviral and Anticancer Therapy: A Technical Guide to the Discovery and History of 3'-Modified Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of 3'-modified nucleosides represent a landmark achievement in medicinal chemistry and molecular biology, fundamentally transforming the therapeutic landscape for viral infections and cancer. By strategically altering the 3'-position of the sugar moiety of natural nucleosides, scientists have successfully created a class of potent antimetabolites that can selectively inhibit viral replication and tumor cell proliferation. This technical guide provides an in-depth exploration of the core discoveries, pivotal historical moments, key experimental methodologies, and quantitative data that underpin the field of 3'-modified nucleosides.

A Pivotal Discovery: The Story of Zidovudine (AZT)

The journey of 3'-modified nucleosides began in 1964 when Jerome Horwitz synthesized 3'-azido-3'-deoxythymidine (AZT), later known as zidovudine, as a potential anticancer agent.[1][2] Although it showed no efficacy against cancer at the time, the emergence of the HIV/AIDS epidemic in the 1980s provided a new context for its evaluation.[2] In 1985, AZT was identified as a potent inhibitor of HIV replication, marking a turning point in the fight against AIDS.[2] This discovery validated the concept of modifying the 3'-position of nucleosides to create effective antiviral drugs and laid the groundwork for the development of an entire class of therapeutics.

The mechanism of action of AZT and other 3'-modified nucleosides relies on their ability to act as chain terminators during DNA synthesis.[2] Once inside a cell, these nucleoside analogs are phosphorylated by host cell kinases to their active triphosphate form.[2][3] This triphosphate analog can then be incorporated into the growing viral DNA chain by viral reverse transcriptase.[2] However, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation and halting viral replication.[2]

Key 3'-Modified Nucleosides and Their Impact

Following the success of AZT, research in this area intensified, leading to the development of several other crucial 3'-modified nucleosides for the treatment of HIV and other viral infections.

-

Stavudine (d4T): A thymidine analog with a double bond between the 2' and 3' carbons of the sugar ring, stavudine was another early and effective antiretroviral agent.

-

Lamivudine (3TC): A cytidine analog with a sulfur atom replacing the 3' carbon of the ribose ring, lamivudine demonstrated a favorable safety profile and became a cornerstone of combination antiretroviral therapy.

-

Didanosine (ddI): A purine analog, didanosine was one of the first nucleoside reverse transcriptase inhibitors (NRTIs) to be approved for the treatment of HIV.

These and other 3'-modified nucleosides have been instrumental in transforming HIV/AIDS from a fatal disease into a manageable chronic condition. Their development also spurred research into modifications at other positions of the nucleoside scaffold, leading to a broader arsenal of antiviral and anticancer drugs.

Quantitative Data Summary

The following tables summarize key quantitative data for prominent 3'-modified nucleoside analogs, providing a comparative overview of their antiviral activity and pharmacokinetic properties.

Table 1: Antiviral Activity of Selected 3'-Modified Nucleosides against HIV-1

| Compound | Target Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) |

| Zidovudine (AZT) | HIV-1 | MT-4 | 0.004 | >100 | >25000 |

| Stavudine (d4T) | HIV-1 | MT-4 | 0.03 | >100 | >3333 |

| Lamivudine (3TC) | HIV-1 | MT-4 | 0.008 | >100 | >12500 |

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a cytotoxicity assay. The Selectivity Index is a measure of the therapeutic window of a drug.

Table 2: Pharmacokinetic Parameters of Selected 3'-Modified Nucleosides in Humans

| Compound | Oral Bioavailability (%) | Plasma Half-life (h) | Volume of Distribution (L/kg) | Clearance (L/h/kg) |

| Zidovudine (AZT) | 64 ± 10 | 1.1 | 1.6 ± 0.6 | 1.3 ± 0.2 |

| Stavudine (d4T) | 86 ± 18 | 1.0 | 0.5 | 0.4 |

| Lamivudine (3TC) | 86 ± 16 | 5-7 | 1.3 | 0.3 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 3'-modified nucleosides.

Synthesis of 3'-Azido-3'-deoxythymidine (AZT)

This protocol describes a common method for the synthesis of AZT from thymidine.

Materials:

-

Thymidine

-

Triphenylphosphine (PPh3)

-

Diethyl azodicarboxylate (DEAD)

-

Diphenyl phosphorazidate (DPPA)

-

Toluene

-

Dimethylformamide (DMF)

-

Sodium azide (NaN3)

-

Ammonium hydroxide (NH4OH)

-

Silica gel for column chromatography

Procedure:

-

5'-O-Tritylation: Protect the 5'-hydroxyl group of thymidine with a trityl group. Dissolve thymidine in pyridine and add trityl chloride. Stir at room temperature until the reaction is complete (monitored by TLC).

-

Mesylation of 3'-Hydroxyl Group: Add methanesulfonyl chloride (MsCl) to the solution from step 1 to mesylate the 3'-hydroxyl group.

-

Azide Displacement (SN2 Reaction): Treat the 3'-O-mesyl-5'-O-tritylthymidine with sodium azide in DMF. This will result in the inversion of stereochemistry at the 3' position.

-

Detritylation: Remove the trityl protecting group from the 5'-hydroxyl group using a mild acid, such as acetic acid.

-

Purification: Purify the resulting AZT by silica gel column chromatography.

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a common method for evaluating the inhibitory activity of compounds against HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

Poly(rA)-oligo(dT) template-primer

-

Deoxynucleotide triphosphates (dNTPs), including [³H]-dTTP

-

Test compounds (3'-modified nucleosides)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, MgCl₂, DTT, poly(rA)-oligo(dT), dATP, dGTP, dCTP, and [³H]-dTTP.

-

Compound Addition: Add serial dilutions of the test compounds to the reaction mixture in a microtiter plate. Include a no-drug control and a positive control inhibitor.

-

Enzyme Addition: Initiate the reaction by adding the HIV-1 RT enzyme to each well.

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Reaction Termination and Precipitation: Stop the reaction by adding cold 10% TCA. Precipitate the newly synthesized DNA onto glass fiber filters.

-

Washing: Wash the filters with 5% TCA and then with ethanol to remove unincorporated nucleotides.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).

Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT assay, a colorimetric assay for assessing cell viability.

Materials:

-

Human cell line (e.g., MT-4)

-

Cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., acidified isopropanol)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a no-drug control.

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 3-5 days).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the CC50 value (the concentration that reduces cell viability by 50%).

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows in the study of 3'-modified nucleosides.

Caption: Intracellular activation of 3'-modified nucleoside analogs.

Caption: Workflow for antiviral drug discovery and development.

Conclusion

The discovery and development of 3'-modified nucleosides stand as a testament to the power of rational drug design. From the seminal discovery of AZT to the ongoing development of novel analogs, this class of compounds has had an immeasurable impact on human health. This technical guide has provided a comprehensive overview of the history, key compounds, quantitative data, and experimental methodologies that have defined this field. For researchers and drug development professionals, a thorough understanding of this foundational work is essential for driving future innovations in antiviral and anticancer therapies.

References

- 1. Multistep Continuous Flow Synthesis of Stavudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

3'-Deoxycytidine: A Selective Inhibitor of Pre-Ribosomal RNA Synthesis

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 3'-Deoxycytidine as a selective inhibitor of pre-ribosomal RNA (pre-rRNA) synthesis. We will explore its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize associated cellular pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting ribosome biogenesis.

Introduction

Ribosome biogenesis is a fundamental cellular process that is often upregulated in cancer cells to meet the high demand for protein synthesis required for rapid proliferation. The synthesis of ribosomal RNA (rRNA) by RNA Polymerase I (Pol I) is the rate-limiting step in this pathway, making it an attractive target for anticancer therapies.[1] 3'-Deoxycytidine is a nucleoside analog that, upon intracellular conversion to its triphosphate form (3'-Deoxycytidine triphosphate, 3'-dCTP), acts as a potent inhibitor of RNA synthesis. While it can inhibit both RNA Polymerase I and II, evidence suggests a selective effect on pre-rRNA synthesis within a cellular context, making it a valuable tool for studying ribosome biogenesis and a potential lead compound for therapeutic development.

Mechanism of Action

The primary mechanism of action of 3'-Deoxycytidine is through the competitive inhibition of RNA polymerases by its active triphosphate metabolite, 3'-dCTP. Lacking a hydroxyl group at the 3' position of the ribose sugar, 3'-dCTP acts as a chain terminator upon incorporation into a nascent RNA strand.

3'-dCTP competes with the natural substrate, cytidine triphosphate (CTP), for the active site of RNA polymerases. Once incorporated, the absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus halting RNA chain elongation.

Interestingly, while 3'-dCTP has been shown to inhibit both RNA Polymerase I and II in in vitro enzymatic assays, the selective inhibition of pre-rRNA synthesis in vivo may be attributed to several factors, including differences in the kinetic properties of the polymerases, variations in intracellular nucleotide pool concentrations, and differential activities of nucleoside kinases that phosphorylate 3'-Deoxycytidine to its active triphosphate form. Furthermore, studies on related 3'-deoxynucleosides, such as 3'-deoxyadenosine (cordycepin), have shown that despite inhibiting both Pol I and Pol II in vitro, they exhibit a more potent inhibition of rRNA synthesis in living cells.[2]

Additionally, 3'-dCTP has been demonstrated to be a strong inhibitor of DNA primase, an enzyme that synthesizes short RNA primers required for DNA replication.[3][4] Conversely, it does not significantly inhibit replicative DNA polymerases α, δ, or ε, highlighting a distinct selectivity profile.[3][4]

Quantitative Data

The inhibitory potential of 3'-dCTP has been quantified in enzymatic assays using purified RNA polymerases from the slime mold Dictyostelium discoideum. The following table summarizes the key kinetic parameters.

| Enzyme | Substrate | Km (µM) | Inhibitor | Ki (µM) | Reference |

| RNA Polymerase I & II | CTP | 6.3 | 3'-dCTP | 3.0 | [5] |

Note: The referenced study did not provide separate kinetic values for RNA Polymerase I and II.

Further studies have shown that 3'-dCTP is a potent inhibitor of DNA primase, while showing no significant inhibition of DNA polymerases α, δ, and ε.[3][4] Although the Ki values for DNA primase are higher than those for RNA polymerases, the Ki/Km ratios, which reflect the binding affinity of the inhibitor relative to the natural substrate, are comparable.[4]

Experimental Protocols

Synthesis of 3'-Deoxycytidine Triphosphate (3'-dCTP)

A general method for the synthesis of nucleoside triphosphates from the corresponding nucleoside can be adapted for 3'-Deoxycytidine. This typically involves a one-pot phosphorylation reaction. A detailed protocol for a similar modified nucleoside is available and can be adapted.[[“]] The general steps are:

-

Monophosphorylation: React 3'-Deoxycytidine with a phosphorylating agent (e.g., phosphorus oxychloride in trimethyl phosphate).

-

Diphosphate formation: Add inorganic pyrophosphate to the reaction mixture.

-

Triphosphate formation: The monophosphate intermediate reacts with the pyrophosphate to yield the triphosphate.

-

Purification: The resulting 3'-dCTP can be purified by anion-exchange chromatography followed by reverse-phase high-performance liquid chromatography (HPLC).

In Vitro RNA Polymerase I Inhibition Assay

This protocol is designed to measure the inhibitory effect of 3'-dCTP on the transcriptional activity of RNA Polymerase I in isolated nuclei.[5]

Materials:

-

Cultured cells of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., hypotonic buffer)

-

Washing solution for nuclei

-

Suspension solution for nuclei

-

2x Transcription reaction buffer (containing HEPES, KCl, MgCl₂, DTT, and α-amanitin to inhibit RNA Pol II and III)

-

NTP mix (ATP, GTP, UTP, and varying concentrations of CTP)

-

[α-³²P]CTP or [³H]UTP

-

3'-dCTP at various concentrations

-

Stop buffer (containing NaCl, Tris-HCl, sodium acetate, SDS, EDTA)

-

Phenol:chloroform (1:1)

-

Ethanol and 70% ethanol

-

Scintillation fluid and counter

Procedure:

-

Nuclei Isolation:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Lyse the cells in a hypotonic buffer and homogenize to release the nuclei.

-

Pellet the nuclei by centrifugation and wash them to remove cytoplasmic contaminants.

-

Resuspend the purified nuclei in a suitable suspension buffer.

-

-

In Vitro Transcription Reaction:

-

In a microfuge tube, combine the isolated nuclei, 2x transcription reaction buffer, NTP mix (with limiting CTP), and radiolabeled nucleotide.

-

Add varying concentrations of 3'-dCTP to experimental tubes and a vehicle control to the control tubes.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

-

Termination and RNA Precipitation:

-

Stop the reaction by adding the stop buffer.

-

Extract the RNA using phenol:chloroform.

-

Precipitate the RNA with ethanol.

-

Wash the RNA pellet with 70% ethanol and air dry.

-

-

Quantification:

-

Resuspend the RNA pellet in water.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of RNA Polymerase I activity at each concentration of 3'-dCTP.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

-

Cellular Pre-rRNA Synthesis Inhibition Assay

This protocol measures the effect of 3'-Deoxycytidine on the synthesis of new pre-rRNA in cultured cells using 5-ethynyl uridine (5-EU) labeling.[7]

Materials:

-

Cultured cells in multi-well plates

-

3'-Deoxycytidine at various concentrations

-

5-ethynyl uridine (5-EU)

-

Cell fixation solution (e.g., 4% paraformaldehyde)

-

Cell permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click-iT® reaction cocktail (containing a fluorescent azide, e.g., Alexa Fluor 488 azide)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with varying concentrations of 3'-Deoxycytidine for the desired duration.

-

-

Metabolic Labeling:

-

Add 5-EU to the cell culture medium and incubate for a short period (e.g., 1 hour) to label newly synthesized RNA.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with the fixation solution.

-

Permeabilize the cells with the permeabilization buffer.

-

-

Click Chemistry Reaction:

-

Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.

-

Incubate the cells with the reaction cocktail to fluorescently label the 5-EU incorporated into the RNA.

-

-

Staining and Imaging:

-

Wash the cells and counterstain the nuclei with DAPI.

-

Acquire images using a fluorescence microscope or a high-content imaging system.

-

-

Image Analysis:

-

Quantify the fluorescence intensity of the 5-EU signal within the nucleoli (which can be identified by their intense DAPI staining or by co-staining with a nucleolar marker like fibrillarin).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of pre-rRNA synthesis for each concentration of 3'-Deoxycytidine.

-

Determine the IC₅₀ value.

-

Signaling Pathways Regulating Pre-rRNA Synthesis

The synthesis of pre-rRNA by RNA Polymerase I is tightly regulated by various signaling pathways that sense nutrient availability, growth factor stimulation, and cellular stress. Key pathways such as the PI3K-AKT-mTORC1 axis and the MYC oncogene converge on the Pol I transcription machinery to promote ribosome biogenesis. Inhibitors of pre-rRNA synthesis, like 3'-Deoxycytidine, act downstream of these signaling cascades, directly targeting the enzymatic process of transcription.

Conclusion

3'-Deoxycytidine serves as a valuable chemical probe for investigating the intricacies of ribosome biogenesis. Its active form, 3'-dCTP, is a competitive inhibitor of RNA Polymerase I, leading to the termination of pre-rRNA synthesis. While it also affects other polymerases, its potential for selective inhibition of rRNA synthesis in cellular models makes it an important tool for cancer research and a starting point for the development of novel therapeutics targeting the nucleolus. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the biological activities and therapeutic potential of 3'-Deoxycytidine and related nucleoside analogs.

References

- 1. Anticancer drug development against ribosome synthesis and the nucleolus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The sensitivity of RNA polymerases I and II from Novikoff hepatoma (N1S1) cells to 3'-deoxyadenosine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. 3'-Deoxyribonucleotides inhibit eukaryotic DNA primase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro Assessment of RNA Polymerase I Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Oligodeoxynucleotide Containing Pseudo‐Deoxycytidine and Its Triphosphate Derivative - Consensus [consensus.app]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

Phosphorylation of 3'-Deoxycytidine by Deoxycytidine Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxycytidine kinase (dCK) is a crucial enzyme in the nucleoside salvage pathway, responsible for the phosphorylation of deoxyribonucleosides and a variety of nucleoside analog prodrugs used in antiviral and anticancer therapies. This technical guide provides an in-depth exploration of the phosphorylation of 3'-Deoxycytidine, a modified nucleoside, by dCK. It covers the biochemical pathways, detailed experimental protocols for assessing phosphorylation, and a summary of relevant kinetic data. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering insights into the enzymatic activation of nucleoside analogs.

Introduction to Deoxycytidine Kinase (dCK)

Deoxycytidine kinase (dCK) is a key enzyme that catalyzes the initial phosphorylation of deoxyribonucleosides, converting them into their monophosphate forms.[1] This is the rate-limiting step in the nucleoside salvage pathway, which allows cells to recycle nucleosides from DNA degradation for the synthesis of new DNA.[1] dCK has a broad substrate specificity and can phosphorylate deoxycytidine (dC), deoxyadenosine (dA), and deoxyguanosine (dG).[2]

The enzyme's ability to phosphorylate a wide range of nucleoside analogs is of significant pharmacological importance.[2][3] Many antiviral and anticancer drugs are nucleoside analogs that must be phosphorylated to their active triphosphate forms to exert their therapeutic effects. dCK often performs the initial and critical phosphorylation step in this activation process.[3][4] The expression and activity of dCK in cells can, therefore, determine the efficacy of these drugs.

The Phosphorylation of 3'-Deoxycytidine

3'-Deoxycytidine is a nucleoside analog that differs from the natural substrate, deoxycytidine, by the absence of a hydroxyl group at the 3' position of the deoxyribose sugar. This modification can significantly impact its interaction with dCK and subsequent metabolic activation. Generally, modifications at the 3' position of the sugar moiety of nucleosides tend to make them poorer substrates for dCK compared to their natural counterparts.

Biochemical Pathway

The phosphorylation of 3'-Deoxycytidine by dCK follows the general mechanism of nucleoside phosphorylation. dCK transfers a phosphate group from a phosphate donor, typically a nucleoside triphosphate like ATP or UTP, to the 5'-hydroxyl group of 3'-Deoxycytidine. This reaction yields 3'-Deoxycytidine monophosphate and the corresponding nucleoside diphosphate.

Quantitative Data on dCK-mediated Phosphorylation

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are essential for understanding the efficiency of an enzyme-substrate interaction. While extensive kinetic data is available for the natural substrates of dCK and various clinically used nucleoside analogs, specific Km and Vmax values for 3'-Deoxycytidine are not readily found in the surveyed literature.

To provide a comparative context, the following table summarizes the kinetic parameters for deoxycytidine and other relevant nucleoside analogs with human dCK. It is important to note that the substrate specificity of dCK can be influenced by the phosphate donor used in the assay, with UTP often being more efficient than ATP.[5]

| Substrate | Km (µM) | Vmax (relative units) | Phosphate Donor | Reference |

| Deoxycytidine | 0.5 - 2.0 | 100 | ATP | [6] |

| Cytarabine (ara-C) | 10 - 20 | 80 - 90 | ATP | [7] |

| Gemcitabine | 5 - 15 | 110 - 120 | ATP | [6] |

| 3'-Amino-2',3'-dideoxycytidine | Not Reported | Not Reported | Not Reported | [7] |

Note: The binding affinity (Ki) for 3'-amino-2',3'-dideoxycytidine with dCK has been reported to be 5-fold lower than that of ara-C.[7]

Experimental Protocols for Assessing Phosphorylation

Several methods can be employed to measure the phosphorylation of 3'-Deoxycytidine by dCK. The choice of assay depends on the required sensitivity, throughput, and available equipment. Below are detailed protocols for three common types of dCK assays that can be adapted for 3'-Deoxycytidine.

Experimental Workflow Overview

The general workflow for assessing the phosphorylation of a nucleoside analog by dCK involves several key steps, from enzyme preparation to data analysis.

Protocol 1: HPLC-Based Assay

This method directly measures the formation of the phosphorylated product, 3'-Deoxycytidine monophosphate, separating it from the substrate by high-performance liquid chromatography (HPLC).

Materials:

-

Recombinant human dCK or cell lysate containing dCK

-

3'-Deoxycytidine

-

ATP or UTP

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

-

Quenching Solution: 0.5 M Perchloric Acid

-

Neutralization Solution: 2 M K₂CO₃

-

HPLC system with a suitable anion-exchange or reverse-phase column

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, a range of 3'-Deoxycytidine concentrations, a fixed concentration of ATP or UTP (e.g., 5 mM), and dCK enzyme.

-

Initiate Reaction: Start the reaction by adding the enzyme and incubate at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Quench Reaction: Stop the reaction by adding the quenching solution.

-

Neutralize: Neutralize the reaction mixture with the neutralization solution.

-

Centrifuge: Centrifuge to pellet the precipitate.

-

HPLC Analysis: Inject the supernatant onto the HPLC column. Monitor the elution of 3'-Deoxycytidine and its monophosphate product by UV absorbance (typically at 260-280 nm).

-

Quantification: Quantify the amount of product formed by comparing the peak area to a standard curve of the monophosphate.

Protocol 2: Enzyme-Coupled Spectrophotometric Assay

This continuous assay measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.

Materials:

-

Recombinant human dCK

-

3'-Deoxycytidine

-

ATP

-

Coupling Enzymes: Pyruvate kinase (PK) and L-Lactate Dehydrogenase (LDH)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT

Procedure:

-

Reaction Mixture: In a UV-transparent cuvette or microplate, prepare a reaction mixture containing the reaction buffer, a range of 3'-Deoxycytidine concentrations, a fixed concentration of ATP, PEP, NADH, and the coupling enzymes PK and LDH.

-

Equilibration: Incubate the mixture for a few minutes to allow the temperature to equilibrate and to obtain a stable baseline reading at 340 nm.

-

Initiate Reaction: Start the reaction by adding dCK.

-

Monitor Absorbance: Continuously monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

Calculate Rate: The rate of NADH oxidation is proportional to the rate of ADP production, which is stoichiometric with the phosphorylation of 3'-Deoxycytidine. Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

Protocol 3: Luminescence-Based ATP Depletion Assay

This endpoint assay measures the amount of ATP remaining in the reaction mixture after the kinase reaction. The amount of ATP consumed is proportional to the amount of 3'-Deoxycytidine phosphorylated.

Materials:

-

Recombinant human dCK or cell lysate

-

3'-Deoxycytidine

-

ATP

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

-

Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

Procedure:

-

Reaction Setup: In a white, opaque microplate, set up the kinase reaction with the reaction buffer, a range of 3'-Deoxycytidine concentrations, a fixed, limiting concentration of ATP, and the dCK enzyme.

-

Incubation: Incubate the plate at 37°C for a defined period.

-

ATP Detection: Add the ATP detection reagent to each well according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and initiates the luminescence reaction.

-

Measure Luminescence: Measure the luminescence signal using a plate reader.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. A decrease in luminescence indicates ATP consumption and, therefore, phosphorylation of 3'-Deoxycytidine.

Conclusion

The phosphorylation of 3'-Deoxycytidine by deoxycytidine kinase is a critical step for its potential biological activity. While specific kinetic data for this interaction are not widely published, the experimental protocols provided in this guide offer robust methods for its characterization. Understanding the efficiency of dCK-mediated phosphorylation of 3'-Deoxycytidine and other nucleoside analogs is fundamental for the rational design and development of novel therapeutic agents. The provided methodologies can be readily adapted to screen and characterize new chemical entities, aiding in the identification of promising drug candidates.

References

- 1. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]

- 2. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deoxycytidine Kinase Phosphorylation Assay Kit [novocib.com]

- 4. Deoxycytidine Kinase Phosphorylation Assay Kit- dCK Phosphorylation Assay Kit [novocib.com]

- 5. Nucleotide specificity of human deoxycytidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. The role of deoxycytidine-metabolizing enzymes in the cytotoxicity induced by 3'-amino-2',3'-dideoxycytidine and cytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HPLC Analysis and Purification of 3'-Deoxycytidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis and purification of 3'-Deoxycytidine using High-Performance Liquid Chromatography (HPLC). The protocols are designed to be readily implemented in a laboratory setting for applications ranging from routine analysis to preparative scale purification for drug development.

Analytical HPLC Methods for 3'-Deoxycytidine

The accurate quantification of 3'-Deoxycytidine is crucial for various stages of research and development. Several HPLC methods, including reversed-phase, hydrophilic interaction, and ion-exchange chromatography, can be employed for this purpose.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a robust and widely used technique for the analysis of nucleosides like 3'-Deoxycytidine. Separation is primarily based on the hydrophobicity of the analyte.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode that is well-suited for the separation of polar compounds such as nucleosides. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Ion-Exchange Chromatography

Ion-exchange chromatography separates molecules based on their net charge. This technique can be particularly useful for separating 3'-Deoxycytidine from other charged impurities.

Quantitative Data Summary

The following tables summarize the operational parameters and performance data for various analytical HPLC methods for 3'-Deoxycytidine and related compounds.

Table 1: Reversed-Phase HPLC Methods

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Luna C18 (150 x 4.6 mm, 5 µm)[1][2] | Agilent C18 (50 x 3 mm, 1.8 µm)[1][2] | Luna® Phenyl-Hexyl (150 x 4.6 mm, 3 µm)[3] |

| Mobile Phase A | Deionized water[1][2] | Deionized water[1][2] | Ammonium phosphate buffer (pH 3.85)[3] |

| Mobile Phase B | 50 mM Phosphate buffer (pH 4.0)[1][2] | 50 mM Phosphate buffer (pH 4.0)[1][2] | Methanol[3] |

| Mobile Phase C | Methanol[1][2] | Methanol[1][2] | - |

| Gradient | Gradient program[1][2] | Gradient program[1][2] | 2% to 80% Methanol in 40 min[3] |

| Flow Rate | 1.0 mL/min[1][2] | 0.6 mL/min[1][2] | Not Specified |

| Temperature | 40 °C[1][2] | 25 °C[1][2] | Not Specified |

| Detection (UV) | 254 nm[1] | Not Specified | 282 nm[3] |

| Linearity Range | Not Specified | Not Specified | 0.25-0.75 mg/mL[3] |

| Accuracy (Recovery) | Not Specified | Not Specified | 98.1-102.0%[3] |

| Precision (RSD) | Not Specified | Not Specified | ≤1.5%[3] |

| LOD | Not Specified | Not Specified | 0.1 µg/mL[3] |

Table 2: HILIC and Ion-Exchange HPLC Methods

| Parameter | HILIC Method | Ion-Exchange Method |

| Column | HALO Penta-HILIC (4.6 x 100 mm, 2.7 µm)[4] | BIST B+ (4.6 x 150 mm, 5 µm)[5] |

| Mobile Phase | 8:92 Water:Acetonitrile with 10 mM Ammonium formate (pH 6.0)[4] | 85% Acetonitrile, 0.2% H2SO4[6] |

| Elution Mode | Isocratic[4] | Isocratic |

| Flow Rate | 1.5 mL/min[4] | 1.0 mL/min[6] |

| Temperature | 35 °C[4] | Not Specified |

| Detection (UV) | 260 nm[4] | 260 nm[6] |

| Retention Time | ~9.5 min[4] | 3.2 min[6] |

Preparative HPLC for 3'-Deoxycytidine Purification

Preparative HPLC is essential for isolating larger quantities of 3'-Deoxycytidine with high purity, a critical step in drug development and manufacturing. The goal is to maximize throughput while achieving the desired purity and yield.

Scale-Up from Analytical to Preparative HPLC

A common strategy is to first develop and optimize a separation method at the analytical scale and then scale it up for preparative chromatography. The key is to maintain the same stationary phase chemistry and proportionally adjust the flow rate and injection volume based on the column dimensions.

Experimental Protocols

Protocol 1: Analytical Determination of 3'-Deoxycytidine by RP-HPLC

This protocol is based on a validated method for the analysis of a related deoxycytidine analog and is suitable for adaptation.[3]

1. Instrumentation and Materials:

-

HPLC system with a UV detector

-

Luna® Phenyl-Hexyl column (150 x 4.6 mm, 3 µm)

-

Mobile Phase A: Ammonium phosphate buffer (pH 3.85)

-

Mobile Phase B: Methanol

-

3'-Deoxycytidine standard

-

Sample containing 3'-Deoxycytidine

2. Chromatographic Conditions:

-

Gradient: 2% to 80% Mobile Phase B over 40 minutes

-

Flow Rate: 1.0 mL/min (initial recommendation, may require optimization)

-

Column Temperature: Ambient

-

Detection Wavelength: 282 nm

-

Injection Volume: 10 µL

3. Sample Preparation:

-

Dissolve the 3'-Deoxycytidine standard and sample in the initial mobile phase composition (e.g., 98% Mobile Phase A, 2% Mobile Phase B).

-

Filter the samples through a 0.45 µm syringe filter before injection.

4. Analysis:

-

Equilibrate the column with the initial mobile phase for at least 30 minutes.

-

Inject the standard to determine the retention time and peak area.

-

Inject the sample to be analyzed.

-

Quantify the amount of 3'-Deoxycytidine in the sample by comparing its peak area to that of the standard.

Protocol 2: Preparative Purification of 3'-Deoxycytidine by RP-HPLC (Theoretical Scale-Up)

This protocol is a theoretical scale-up of the analytical method described above. The actual loading capacity and yield will depend on the purity of the crude material and the resolution from its impurities.

1. Instrumentation and Materials:

-

Preparative HPLC system with a fraction collector

-

Preparative Luna® Phenyl-Hexyl column (e.g., 250 x 21.2 mm, 5 µm)

-

Mobile Phase A: Ammonium phosphate buffer (pH 3.85)

-

Mobile Phase B: Methanol

-

Crude 3'-Deoxycytidine sample

2. Scaled-Up Chromatographic Conditions:

-

Gradient: 2% to 80% Mobile Phase B over a proportionally adjusted time.

-

Flow Rate: Scaled up from the analytical flow rate. For a 21.2 mm ID column from a 4.6 mm ID column, the flow rate would be approximately 21.2 mL/min.

-

Column Temperature: Ambient

-

Detection Wavelength: 282 nm

-

Injection Volume: A loading study should be performed, starting with a lower injection volume and gradually increasing. A reasonable starting point for a 21.2 mm ID column could be in the range of 1-5 mL, depending on the sample concentration.

3. Sample Preparation:

-

Dissolve the crude 3'-Deoxycytidine sample in the initial mobile phase at a high concentration.

-

Filter the sample to remove any particulate matter.

4. Purification and Fraction Collection:

-

Equilibrate the preparative column with the initial mobile phase.

-

Inject the crude sample.

-

Monitor the chromatogram and collect the fractions corresponding to the 3'-Deoxycytidine peak.

-

Analyze the collected fractions for purity using the analytical HPLC method.

-

Pool the pure fractions and remove the solvent (e.g., by lyophilization) to obtain the purified 3'-Deoxycytidine.

5. Estimated Loading Capacity and Yield:

-

Loading Capacity: For a 21.2 mm ID column, the loading capacity could range from tens of milligrams to several hundred milligrams per injection, depending on the sample complexity.

-

Yield: The recovery yield of the purified product is typically expected to be high, often exceeding 90%, but is dependent on the efficiency of the separation and fraction collection.

Visualizations

References

- 1. youtube.com [youtube.com]

- 2. agilent.com [agilent.com]

- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 4. High-performance liquid chromatography determination of 5-methyl-2'-deoxycytidine, 2'-deoxycytidine, and other deoxynucleosides and nucleosides in DNA digests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC Method for Separation of Cytosine, Deoxycytidine and Cytidine on BIST B+ Column | SIELC Technologies [sielc.com]

- 6. scienceopen.com [scienceopen.com]

Application Notes and Protocols for 3'-Deoxycytidine in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Deoxycytidine (also known as Cordycepin-C) is a nucleoside analog of deoxycytidine that lacks a hydroxyl group at the 3' position of the ribose sugar. This structural modification allows it to act as a potent chain terminator during DNA synthesis.[1] When incorporated into a growing DNA strand by DNA polymerases, the absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate (dNTP), leading to the termination of DNA elongation.[1] This mechanism of action makes 3'-Deoxycytidine a valuable tool in cancer research and drug development for its ability to inhibit cell proliferation and induce apoptosis in rapidly dividing cancer cells.